

CAS number 478832-60-9 physical and chemical properties

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Compound of Interest

Compound Name: 6-methyl-1H-indazol-5-ol

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An In-depth Technical Guide to **6-Methyl-1H-indazol-5-ol** (CAS: 478832-60-9)

Compound Identification and Structural Elucidation

6-Methyl-1H-indazol-5-ol, registered under CAS number 478832-60-9, is a heterocyclic aromatic organic compound.^{[1][2]} Its structure is characterized by an indazole core, which consists of a fused benzene and pyrazole ring system. This particular derivative is substituted with a methyl group at position 6 and a hydroxyl group at position 5.^[3] The presence of these functional groups, particularly the hydroxyl group capable of hydrogen bonding and the indazole core—a known pharmacophore—makes this molecule a subject of interest in medicinal chemistry and organic synthesis.^[3] It is primarily utilized as a chemical synthesis intermediate and for scientific research purposes.^[4]

Key Identifiers:

- Preferred IUPAC Name: **6-Methyl-1H-indazol-5-ol**^{[1][5]}
- Other Names: 5-Hydroxy-6-methyl-1H-indazole^{[4][6][7]}
- CAS Number: 478832-60-9
- Molecular Formula: C₈H₈N₂O^{[1][3][4][8][9]}
- InChIKey: NTOBXXNRFCWTAH-UHFFFAOYSA-N^{[1][4]}

- SMILES: CC1=CC2=C(C=NN2)C=C1O[1]

Physicochemical Properties

The physicochemical properties of a compound are foundational to its application, governing its solubility, stability, and interactions in various systems. For **6-Methyl-1H-indazol-5-ol**, a combination of predicted and available data provides a profile for laboratory use. The hydroxyl group suggests moderate solubility in polar solvents.[3]

Table 1: Summary of Physical and Chemical Properties

Property	Value	Source
Molecular Weight	148.165 g/mol	[1]
Density (Predicted)	1.3 ± 0.1 g/cm ³	[8]
Boiling Point (Predicted)	359.9 ± 22.0 °C at 760 mmHg	[8]
Melting Point	No data available	
pKa	No data available	
Appearance	Typically a solid at room temperature	[3]

Methodological Approach to Spectroscopic Characterization

Structural confirmation is a critical step in chemical synthesis and drug development. A multi-spectroscopic approach ensures unambiguous identification. While specific spectra for this compound are not publicly available, a standard protocol for its characterization would involve Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Signatures

Based on the known structure of **6-Methyl-1H-indazol-5-ol**, the following spectral features are anticipated:

- **^1H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. Key signals would include:
 - A singlet for the methyl group ($-\text{CH}_3$) protons, likely in the δ 2.0-2.5 ppm region.
 - Two singlets in the aromatic region (δ 6.5-8.0 ppm) for the two protons on the benzene ring.
 - A broad singlet for the hydroxyl ($-\text{OH}$) proton, with a chemical shift that can vary depending on solvent and concentration.
 - A very broad singlet for the pyrazolic N-H proton, potentially at a high chemical shift (>10 ppm).
- **Infrared (IR) Spectroscopy:** The IR spectrum would be used to identify the functional groups present. Characteristic absorption bands would include:
 - A broad band in the $3200\text{-}3600\text{ cm}^{-1}$ region, indicative of the O-H stretching vibration.
 - A band in the $3300\text{-}3500\text{ cm}^{-1}$ region for the N-H stretch.
 - C-H stretching bands just below 3000 cm^{-1} (for the sp^3 C-H of the methyl group) and just above 3000 cm^{-1} (for the sp^2 C-H of the aromatic ring).
 - C=C aromatic ring stretching vibrations in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- **Mass Spectrometry (MS):** Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would confirm the molecular weight. The primary data point would be the molecular ion peak (M^+) or the protonated molecule ($[\text{M}+\text{H}]^+$), which should correspond to the calculated molecular weight of approximately 148.16 g/mol .^[1]

Relevance in Medicinal Chemistry and Drug Development

The indazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Its presence in numerous FDA-

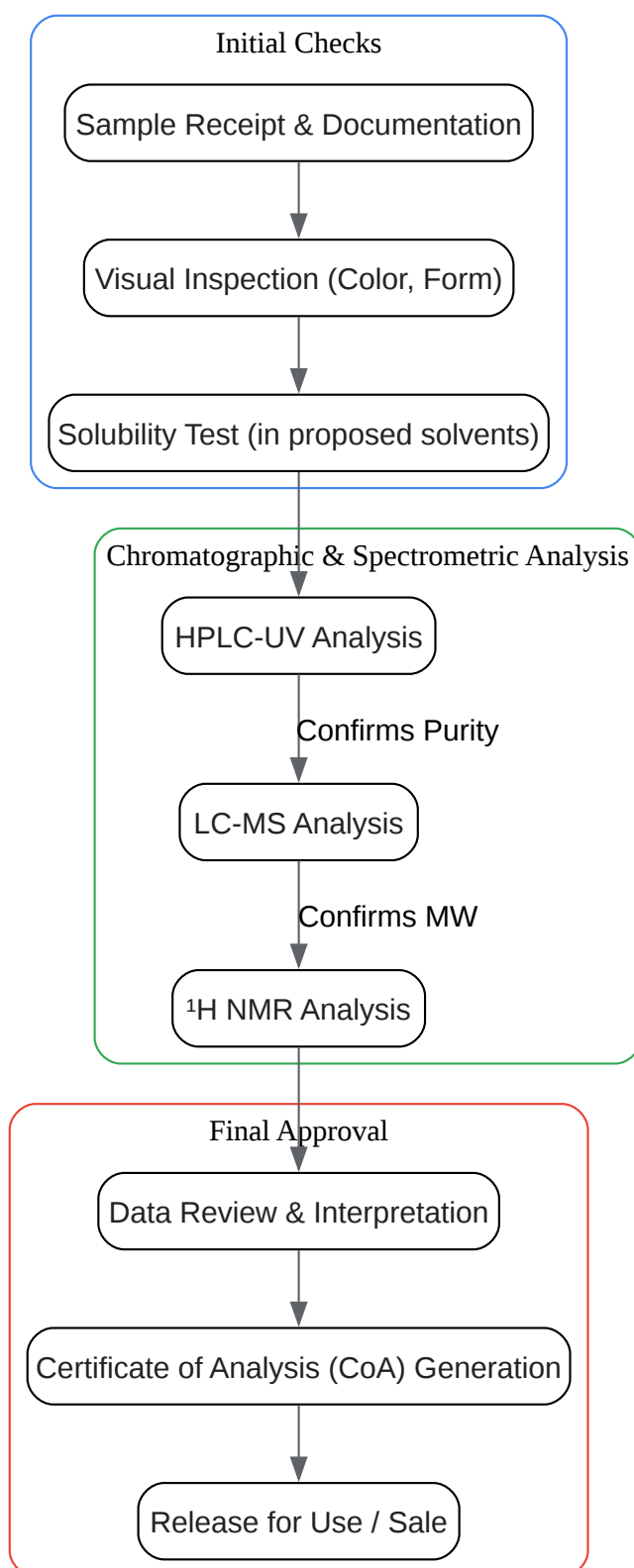
approved drugs highlights its therapeutic potential. The specific substitutions on **6-Methyl-1H-indazol-5-ol** further refine its potential utility:

- **The Indazole Core:** This bicyclic system is a versatile scaffold that can be modified to optimize binding affinity and selectivity for various protein targets, including kinases, which are crucial in cancer and inflammation pathways.
- **The Hydroxyl Group (-OH):** Located at position 5, this group is a key hydrogen bond donor and acceptor. This functionality is critical for anchoring the molecule within the active site of a target protein, thereby enhancing binding affinity and specificity.
- **The Methyl Group (-CH₃):** The methyl group at position 6 can influence the molecule's properties in several ways. It can enhance binding by fitting into hydrophobic pockets of a target protein, and it can also modulate the molecule's metabolic stability and lipophilicity, which are key parameters in drug design.

The combination of these features makes **6-Methyl-1H-indazol-5-ol** a valuable building block for the synthesis of larger, more complex molecules with potential therapeutic applications.[\[3\]](#)

Experimental Workflow: Quality Control and Purity Assessment

Ensuring the identity and purity of a chemical intermediate is paramount for its use in further synthesis or biological screening. A robust quality control (QC) workflow is a self-validating system that combines multiple analytical techniques.



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Caption: A standard quality control workflow for a chemical intermediate.

Step-by-Step QC Protocol

- Sample Receipt and Initial Checks:
 - Step 1.1 (Documentation): Log the sample details, including batch number, supplier, and date of receipt. Proper documentation is the cornerstone of traceability.
 - Step 1.2 (Visual Inspection): Visually inspect the material for expected physical form (e.g., crystalline solid) and color. Any deviation from the standard could indicate contamination or degradation.
 - Step 1.3 (Solubility): Test the solubility in common laboratory solvents (e.g., DMSO, Methanol). This provides practical information for subsequent analytical steps and future reactions.
- Analytical Confirmation:
 - Step 2.1 (Purity by HPLC-UV): Prepare a standard solution (e.g., 1 mg/mL) and inject it into a High-Performance Liquid Chromatography (HPLC) system with a UV detector. The resulting chromatogram is used to determine the purity of the compound by measuring the area percentage of the main peak relative to any impurity peaks. A C18 column with a gradient of water and acetonitrile is a common starting point.
 - Step 2.2 (Identity by LC-MS): The outflow from the HPLC is directed into a Mass Spectrometer (MS). This confirms the molecular weight of the main peak, ensuring it matches the expected value (148.16 g/mol) for **6-Methyl-1H-indazol-5-ol**. This step validates identity.
 - Step 2.3 (Structure by ^1H NMR): Dissolve a small sample in a deuterated solvent (e.g., DMSO- d_6) and acquire a proton NMR spectrum. The resulting spectrum is compared against the predicted chemical shifts, integrations, and splitting patterns to confirm that the chemical structure is correct.
- Final Approval and Release:
 - Step 3.1 (Data Review): A senior scientist reviews all data (HPLC purity, MS identity, NMR structure) to ensure it meets the required specifications (e.g., Purity $\geq 95\%$).

- Step 3.2 (Certificate of Analysis): If all specifications are met, a Certificate of Analysis (CoA) is generated, summarizing the QC results.
- Step 3.3 (Release): The material is formally released for its intended use.

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

- **Safety Precautions:** Users should wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.^[4] The available precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).^[10]
- **Storage Conditions:** The compound should be stored in a well-sealed container. Recommended storage is at refrigerated temperatures (4°C), with storage at -4°C considered optimal.^[4] It is also noted as being light-sensitive, so storage in an amber vial or in the dark is advised.^[7]

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